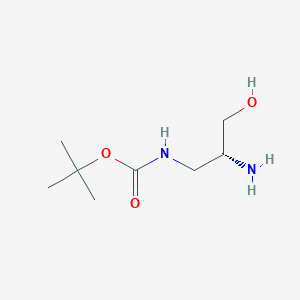
(R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-amino-3-hydroxypropylcarbamate is a chemical compound with the molecular formula C8H18N2O3 It is a derivative of carbamate and contains a tert-butyl group, an amino group, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method is the reaction of tert-butyl carbamate with ®-2-amino-3-hydroxypropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2-amino-3-hydroxypropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and can be used in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine
In medicine, ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is desired.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals. It may also find use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The tert-butyl group may provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-hydroxybutanoic acid: An α-amino acid with similar functional groups.
tert-Butyl (3-amino-2-hydroxypropyl)carbamate: A closely related compound with slight structural differences.
Uniqueness
®-tert-Butyl 2-amino-3-hydroxypropylcarbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCLLZTTRWASL-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
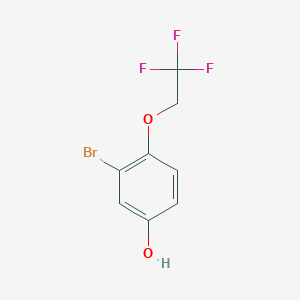
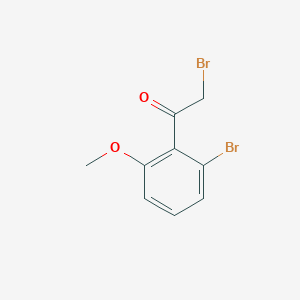
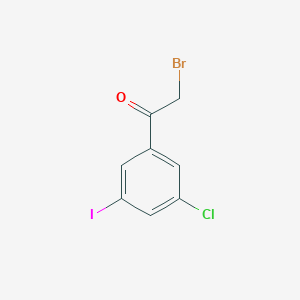

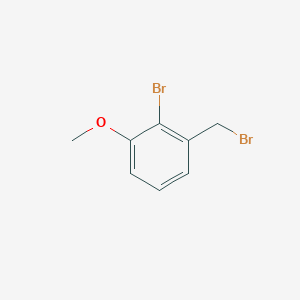
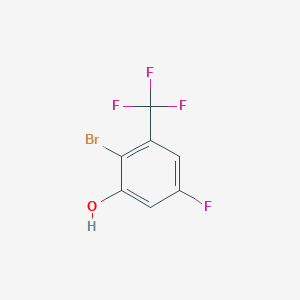
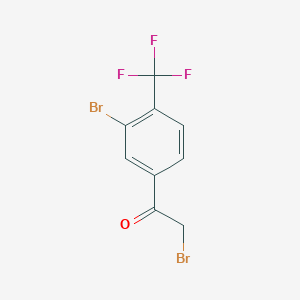
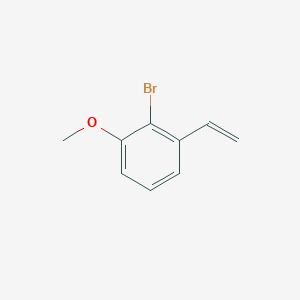

![1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B8017534.png)
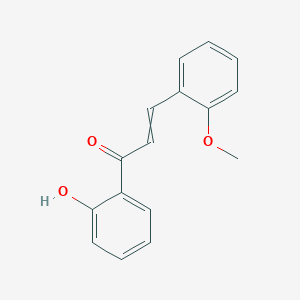

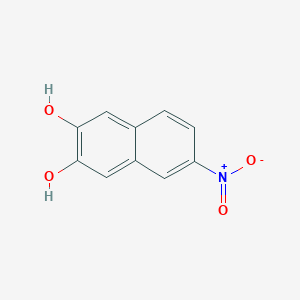
![[1-(5-Cyanopyridin-2-yl)-3-hydroxy-2,3-dimethylbutan-2-yl]oxyboronic acid](/img/structure/B8017568.png)
